molecular formula C7H10N2O B2800957 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole CAS No. 1892520-51-2

3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole

Cat. No. B2800957
CAS RN: 1892520-51-2
M. Wt: 138.17
InChI Key: KZNBAFGPZDBPKD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole” is a compound that contains a pyrrolidine ring and an oxazole ring . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Oxazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the pyrrolidine and oxazole rings. The “2R” designation indicates that the pyrrolidine ring has a specific stereochemistry, meaning that it’s important to consider 3D structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups. For example, it might have certain solubility characteristics based on its polarity .

Scientific Research Applications

Oxazole Derivatives in Therapeutic Development

Oxazoles, which include structures similar to 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole, are known for their presence in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents of natural origin. These compounds are attractive for the development of new therapeutic agents due to their versatile pharmacological profiles. Chemically, oxazole allows for substitution at three positions, enabling the creation of derivatives with varied biological activities. The therapeutic applications of oxazoles cover a broad spectrum, including anticancer, anti-Alzheimer's, anti-hyperglycemic, anti-inflammatory, and antibacterial effects. Their actions are primarily mediated through specific enzyme or receptor involvement in diseases, highlighting the scaffold's flexibility and potential in drug development (Kaur et al., 2018).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a key feature in compounds like this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this saturated scaffold is due to its sp3 hybridization, which allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage through pseudorotation. The review of bioactive molecules with pyrrolidine rings reveals their target selectivity and diverse biological profiles, demonstrating the ring's importance in generating novel biologically active compounds with varied biological profiles (Li Petri et al., 2021).

Synthetic and Transformation Applications

The synthesis and transformation of azole derivatives, including oxazoles, highlight the chemical versatility and biological relevance of these compounds. For instance, the synthesis of 4-phosphorylated derivatives of 1,3-azoles demonstrates the wide range of chemical and biological activities achievable through structural modifications. These activities include insecticidal, anti-blastic, sugar-lowering, and anti-inflammatory properties, among others. The systematic study of azole derivatives underscores their role in synthesizing complex natural molecules and synthetic drugs, showcasing their potential in drug discovery and development (Abdurakhmanova et al., 2018).

properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNBAFGPZDBPKD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.